molecular formula C9H3F6O2- B8306798 3,5-Bis(trifluoromethyl)benzoate

3,5-Bis(trifluoromethyl)benzoate

Cat. No. B8306798
M. Wt: 257.11 g/mol
InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H3F6O2- and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Bis(trifluoromethyl)benzoate

Molecular Formula

C9H3F6O2-

Molecular Weight

257.11 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17)/p-1

InChI Key

HVFQJWGYVXKLTE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (614 mg) was added to a suspension of (3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione (1.1 g) in tetrahydrofuran (40 ml) at room temperature. After being stirred under reflux for 5 hours, the reaction mixture was treated with 2N sodium hydroxide (5 ml) under nitrogen atmosphere. The whole mixture was diluted with water (40 ml) and thereto 3,5-bis(trifluoromethyl)benzoyl chloride (1.6 ml) was added dropwise under ice-cooling. After being stirred for 30 minutes, the resulting mixture was extracted with ethyl acetate. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (4:1) to give the objective (2R)-4-benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(4-hydroxy-3-methoxybenzyl)piperazine and its 3,5-bis(trifluoromethyl)benzoate, which was converted to the objective compound by treatment with a mixture of 1N sodium hydroxide and methanol.
Quantity
614 mg
Type
reactant
Reaction Step One
Name
(3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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